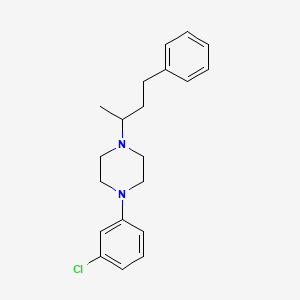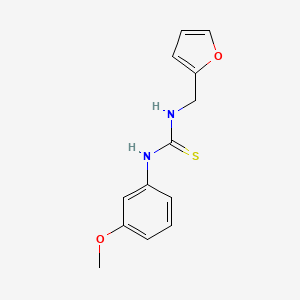
4-(1-adamantylacetyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-adamantylacetyl)-2,6-dimethylmorpholine, also known as ADM, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADM is a morpholine derivative that has been found to have unique biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
4-(1-adamantylacetyl)-2,6-dimethylmorpholine is known to act as a selective inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 4-(1-adamantylacetyl)-2,6-dimethylmorpholine can increase the concentration of acetylcholine in the brain, leading to various physiological effects.
Biochemical and Physiological Effects
4-(1-adamantylacetyl)-2,6-dimethylmorpholine has been found to have various biochemical and physiological effects, including enhancing cognitive function, improving memory, and reducing oxidative stress. 4-(1-adamantylacetyl)-2,6-dimethylmorpholine has also been found to have potential anti-cancer properties, making it a valuable tool for cancer researchers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1-adamantylacetyl)-2,6-dimethylmorpholine is its unique mechanism of action, making it a valuable tool for studying various biological processes. However, 4-(1-adamantylacetyl)-2,6-dimethylmorpholine also has some limitations, including its potential toxicity and the need for further studies to fully understand its effects.
Zukünftige Richtungen
There are several future directions for the study of 4-(1-adamantylacetyl)-2,6-dimethylmorpholine, including further research into its potential applications in cancer research, as well as its potential use as a therapeutic agent for various neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(1-adamantylacetyl)-2,6-dimethylmorpholine and its potential limitations.
Synthesemethoden
4-(1-adamantylacetyl)-2,6-dimethylmorpholine can be synthesized through a multistep process involving the reaction of 1-adamantylacetic acid with morpholine and subsequent alkylation with 2,6-dimethylchloroformate. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(1-adamantylacetyl)-2,6-dimethylmorpholine has been studied for its potential applications in various fields of scientific research, including pharmacology, neuroscience, and cancer research. 4-(1-adamantylacetyl)-2,6-dimethylmorpholine has been found to have a unique mechanism of action, making it a valuable tool for studying various biological processes.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-12-10-19(11-13(2)21-12)17(20)9-18-6-14-3-15(7-18)5-16(4-14)8-18/h12-16H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCDMNKTZVWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4973263.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4973266.png)
![N-(4-bromophenyl)-2-{[N-(2-hydroxyethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4973273.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B4973295.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dibutylacetamide](/img/structure/B4973309.png)

![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4973349.png)
![5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973354.png)